molecular formula C18H30O2 B1587423 1,2-Bis(hexyloxy)benzene CAS No. 94259-20-8

1,2-Bis(hexyloxy)benzene

Cat. No. B1587423
CAS RN: 94259-20-8
M. Wt: 278.4 g/mol
InChI Key: XNBVDORAKLGCKG-UHFFFAOYSA-N
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Patent
US06846492B2

Procedure details

Pyrocatechol (55.1 g; 0.5 mol) is dissolved in DMF (400 ml), and K2CO3 (207.3 g) is added. The mixture is heated to 70° C. 1-Bromohexane (198 g; 1.2 mol) is then added dropwise, and heating is carried out for 15 hours at 80° C. Further DMF (400 ml) and water (1 liter) are subsequently added. Extraction is then carried out with tert-butyl methyl ether (2×500 ml), and the organic phase is washed with water (3×100 ml) and dried over Na2SO4. After filtration, concentration to dryness by evaporation is carried out.
Quantity
55.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
207.3 g
Type
reactant
Reaction Step Two
Quantity
198 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)O)[OH:2].[C:9]([O-:12])([O-])=O.[K+].[K+].Br[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].O>CN(C=O)C>[CH2:16]([O:2][C:1]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:12][CH2:9][CH2:7][CH2:8][CH2:1][CH2:3][CH3:5])[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
55.1 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
207.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
198 g
Type
reactant
Smiles
BrCCCCCC
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
the organic phase is washed with water (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration, concentration to dryness
CUSTOM
Type
CUSTOM
Details
by evaporation

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C(CCCCC)OC1=C(C=CC=C1)OCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.